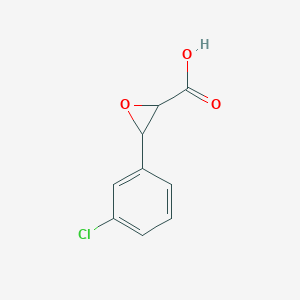

3-(3-Chlorophenyl)oxirane-2-carboxylic acid

Overview

Description

Synthesis Analysis

While specific synthesis methods for “3-(3-Chlorophenyl)oxirane-2-carboxylic acid” were not found, a related compound, “3-(4-chlorophenyl)oxirane-2-carboxylic acid”, has been synthesized . Another study describes the synthesis of a similar compound, “3-(4-chlorophenyl)oxirane-2,2-dicarboxamide”, from p-chlorobenzaldehyde and 2-cyanoacetamide through in situ oxidation of their adduct with the H2O2-KOH system .Scientific Research Applications

Synthesis of β-Hydroxypropyl Esters

3-(3-Chlorophenyl)oxirane-2-carboxylic acid: is utilized in the synthesis of β-hydroxypropyl esters through ring-opening reactions with carboxylic acids. This process is often catalyzed by tertiary amines, which not only decrease the curing temperature but also influence the regiocontrol of the ring cleavage, leading to the formation of these esters . These esters are significant due to their applications in creating complex molecules for pharmaceuticals and natural products.

Kinetic Studies in Catalysis

The compound serves as a model for studying the kinetics and mechanisms of amine-catalyzed ring-opening reactions of oxiranes. Detailed kinetic parameters, such as reaction orders and rate constants, can be established, providing insights into the S_N2-like processes involved in these reactions . Such studies are crucial for understanding and improving catalytic processes in organic synthesis.

Infrared Spectroscopy Analysis

The compound’s structure allows for the study of hydrogen bonding using IR spectroscopy. By analyzing the IR spectra, researchers can gain a better understanding of the interactions between the acid, oxirane, and tertiary amines in the initial reaction system .

Density Functional Theory (DFT) Modeling

3-(3-Chlorophenyl)oxirane-2-carboxylic acid: is also used in computational chemistry for DFT modeling. Theoretical approaches can be applied to examine reaction pathways, optimize equilibrium configurations of transition states, and establish corresponding activation parameters .

properties

IUPAC Name |

3-(3-chlorophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZBJPAQQLQTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)oxirane-2-carboxylic acid | |

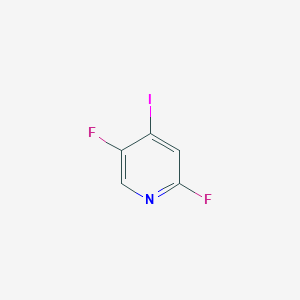

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

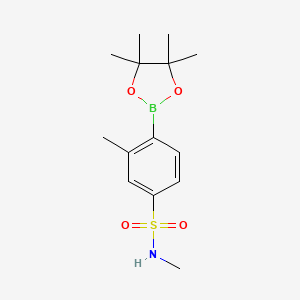

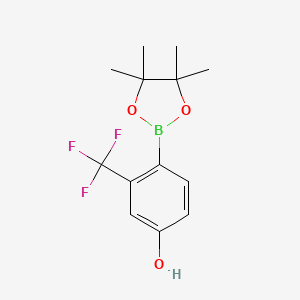

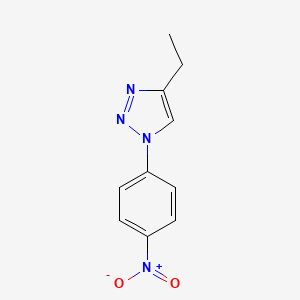

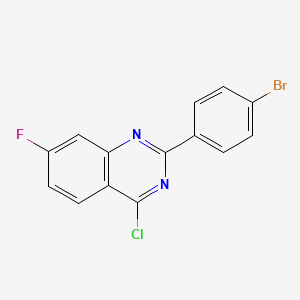

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.